molecular formula C18H12F3NO2 B13724852 2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole

2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole

Cat. No.: B13724852
M. Wt: 331.3 g/mol
InChI Key: PXMXKQCTLQOPNS-UHFFFAOYSA-N
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Description

2-Trifluoromethyl-4H-chromene-4-spiro-5’,3’-phenyl-4’,5’-dihydroisoxazole is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Properties

Molecular Formula

C18H12F3NO2

Molecular Weight

331.3 g/mol

IUPAC Name

3-phenyl-2'-(trifluoromethyl)spiro[4H-1,2-oxazole-5,4'-chromene]

InChI

InChI=1S/C18H12F3NO2/c19-18(20,21)16-11-17(13-8-4-5-9-15(13)23-16)10-14(22-24-17)12-6-2-1-3-7-12/h1-9,11H,10H2

InChI Key

PXMXKQCTLQOPNS-UHFFFAOYSA-N

Canonical SMILES

C1C(=NOC12C=C(OC3=CC=CC=C23)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethyl-4H-chromene-4-spiro-5’,3’-phenyl-4’,5’-dihydroisoxazole typically involves multi-step organic reactions. One common method involves the reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with azomethine ylides generated in situ from benzylamines and isatins. This reaction is carried out by refluxing in dichloromethane (CH₂Cl₂) for 24 hours . Another approach involves the three-component reaction of 3-nitro-2-(trifluoromethyl)-2H-chromene, isatins, and L-phenylglycine in ethanol (EtOH) at 60°C for 5 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethyl-4H-chromene-4-spiro-5’,3’-phenyl-4’,5’-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Trifluoromethyl-4H-chromene-4-spiro-5’,3’-phenyl-4’,5’-dihydroisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-4H-chromene-4-spiro-5’,3’-phenyl-4’,5’-dihydroisoxazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Trifluoromethyl-4H-chromene-4-spiro-5’,3’-phenyl-4’,5’-dihydroisoxazole apart is its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for medicinal chemistry and drug development .

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